N'-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide
Description
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromofuran moiety linked to a pyridine carboximidamide group through a carbonyl-oxy linkage.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-4-3-8(17-9)11(16)18-15-10(13)7-2-1-5-14-6-7/h1-6H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBLRCCGUFHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(O2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of a coupling agent. One common method employs 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature, yielding the compound with high purity and an 83% yield .
Industrial Production Methods
While specific industrial production methods for N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a furan-2,5-dione derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it binds to the active site of the enzyme, inhibiting its activity and thereby reducing inflammation . The bromofuran moiety may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-2-carboximidamide: Similar structure but with a different position of the carboximidamide group.
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of the compound.
Isoniazid: Another precursor used in the synthesis.
Uniqueness
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a COX-2 inhibitor and its various pharmacological properties make it a compound of significant interest in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
